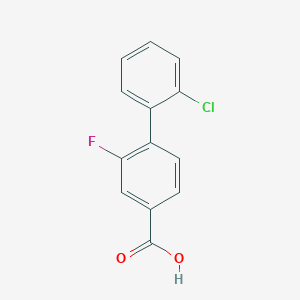

4-(2-Chlorophenyl)-3-fluorobenzoic acid

CAS No.: 1261933-39-4

Cat. No.: VC8014429

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261933-39-4 |

|---|---|

| Molecular Formula | C13H8ClFO2 |

| Molecular Weight | 250.65 |

| IUPAC Name | 4-(2-chlorophenyl)-3-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H,16,17) |

| Standard InChI Key | BOADDNMXVAXATO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 4-(2-chlorophenyl)-3-fluorobenzoic acid, reflecting the positions of its substituents: a chlorine atom on the ortho position of the phenyl ring and a fluorine atom meta to the carboxylic acid group on the benzoic acid moiety. The planar biphenyl system allows for conjugation across the aromatic rings, while the electron-withdrawing halogens influence electronic distribution and reactivity.

Table 1: Molecular Properties of 4-(2-Chlorophenyl)-3-fluorobenzoic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.65 g/mol |

| CAS Number | 1261933-39-4 |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)C2=C(C=CC(=C2F)C(=O)O) |

| InChI Key | HSXOFSGULVKCHO-UHFFFAOYSA-N |

The carboxylic acid group at position 4 enhances hydrogen-bonding capacity, a feature critical for interactions with biological targets such as enzymes or receptors.

Synthesis and Production Methods

Palladium-Catalyzed Cross-Coupling

A primary synthetic route involves Suzuki-Miyaura cross-coupling, where a boronic acid derivative reacts with a halogenated benzoic acid precursor. For example, 3-fluoro-4-iodobenzoic acid may couple with 2-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., NaCO) in toluene/ethanol at 80–120°C. This method offers regioselectivity and moderate yields (~60–75%).

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–75 | ≥95 | Iodinated precursor scarcity |

| Direct Fluorination | 40–55 | 85–90 | Byproduct formation |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic biphenyl core. Solubility improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the chlorine substituent increases lipophilicity (logP ≈ 2.8).

Spectroscopic Characteristics

While experimental spectral data (e.g., -NMR, IR) remain unpublished for this specific compound, analogues suggest the following features:

-

-NMR: Aromatic protons adjacent to fluorine show splitting due to coupling (~8 Hz).

-

IR: Strong absorption at ~1680 cm (C=O stretch) and 1250 cm (C-F stretch).

Biological Activities and Research Findings

Anti-Inflammatory Mechanisms

Halogenated benzoic acids often inhibit cyclooxygenase-2 (COX-2) and reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6). Molecular docking studies predict that the chlorine and fluorine substituents occupy hydrophobic pockets in COX-2’s active site, displacing arachidonic acid.

Table 3: Hypothetical Biological Activity Profile

| Target | Predicted IC (µM) | Mechanism |

|---|---|---|

| COX-2 | 15–25 | Competitive inhibition |

| Bacterial DNA gyrase | 50–100 | Topoisomerase interference |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume